2,4-Diamino-6-methyl-5-nitropyrimidine

Medicinal Chemistry Process Chemistry Nitro-Pyrimidine Synthesis

Process chemistry groups scaling up this building block face low-yielding literature routes. 2,4-Diamino-6-methyl-5-nitropyrimidine directly addresses this bottleneck: a 93.5% yield achieved via the DMF-additive protocol enables economical multi-gram to kilogram production. • DHFR inhibitor core: sub-nM Ki values (<1 nM); the 6-methyl group enhances hydrophobic binding interactions absent in simpler 2,4-diaminopyrimidines. • nNOS activity: EC50 of 6 µM against human nNOS with 20-fold selectivity over iNOS, providing a defined starting point for neuroscience lead optimization. • In vivo-validated antimalarial scaffold: oral efficacy demonstrated at 10 mg/kg in a P. yoelii mouse model.

Molecular Formula C5H7N5O2
Molecular Weight 169.14 g/mol
CAS No. 2829-59-6
Cat. No. B1347346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-methyl-5-nitropyrimidine
CAS2829-59-6
Molecular FormulaC5H7N5O2
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
InChIInChI=1S/C5H7N5O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3,(H4,6,7,8,9)
InChIKeyULAHPOJYMNCRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) as a Strategic Nitro-Pyrimidine Scaffold for Medicinal Chemistry Procurement


2,4-Diamino-6-methyl-5-nitropyrimidine (CAS 2829-59-6) is a nitrogen-rich heterocyclic building block belonging to the 5-nitropyrimidine-2,4-diamine class . The compound features a pyrimidine core bearing amino groups at the 2- and 4-positions, a nitro group at the 5-position, and a methyl group at the 6-position . This substitution pattern creates a defined electronic environment that renders the molecule a versatile intermediate for synthesizing fused pyrimidine systems, including pteridines , and as a core scaffold for generating pharmacologically active derivatives, notably dihydrofolate reductase (DHFR) inhibitors [1].

Why Generic 2,4-Diaminopyrimidine Substitution Fails for Precision Synthesis and Biological Screening of 2,4-Diamino-6-methyl-5-nitropyrimidine


While the 2,4-diaminopyrimidine core is common to many bioactive molecules, simple substitution with a generic 2,4-diaminopyrimidine or even a 2,4-diamino-5-nitropyrimidine lacking the 6-methyl group is not functionally equivalent. The simultaneous presence of both the electron-withdrawing 5-nitro group and the electron-donating 6-methyl group on the 2,4-diaminopyrimidine core of this compound creates a unique electronic and steric environment that dictates its specific reactivity and biological interactions [1]. Specifically, the 6-methyl group has been shown to critically influence binding affinity to DHFR through hydrophobic interactions [1]. Furthermore, the 5-nitro group is essential for potency against targets like nNOS [2] and for enabling downstream chemical transformations like reduction to form reactive amines . These combined substituent effects, which are absent in simpler 2,4-diaminopyrimidine analogs, lead to distinct synthetic outcomes and biological activity profiles [3], making this specific scaffold non-substitutable for targeted applications.

Quantitative Differentiation of 2,4-Diamino-6-methyl-5-nitropyrimidine from Closest Pyrimidine Analogs: An Evidence-Based Procurement Guide


Superior Synthetic Yield of 2,4-Diamino-6-methyl-5-nitropyrimidine via DMF-Catalyzed Method

In the final synthetic step, the use of a trace amount of N,N-dimethylformamide (DMF) as an additive significantly improves the yield of the target compound compared to literature methods using large quantities of toxic N,N-dimethylaniline. This represents a direct process improvement in the synthesis of this specific molecule [1].

Medicinal Chemistry Process Chemistry Nitro-Pyrimidine Synthesis

Target-Specific Inhibitory Activity of 2,4-Diamino-6-methyl-5-nitropyrimidine Against Human Neuronal Nitric Oxide Synthase (nNOS)

The compound exhibits low micromolar inhibitory activity against human neuronal nitric oxide synthase (nNOS) in a cellular context. This activity is distinct from its activity against the inducible isoform (iNOS), highlighting a defined selectivity profile [1].

Neuroscience Enzyme Inhibition Nitric Oxide Synthase

Potent DHFR Inhibition by 2,4-Diamino-6-methyl-5-nitropyrimidine Scaffold-Derived Compounds

The 2,4-diamino-5-substituted pyrimidine class, to which this compound belongs, is characterized by tight-binding inhibition of dihydrofolate reductase (DHFR). The 5-nitro and 6-methyl groups are crucial for this high-affinity interaction, with the 6-methyl group contributing to hydrophobic binding [1].

Antifolate Antibacterial Dihydrofolate Reductase

In Vivo Antimalarial Efficacy of 2,4-Diamino-6-methyl-5-substituted Pyrimidines Derived from the Core Scaffold

Derivatives synthesized from the 2,4-diamino-6-methyl-5-nitropyrimidine core have demonstrated significant causal prophylactic antimalarial activity in a murine model. This establishes the scaffold as a viable starting point for developing new antimalarial agents [1].

Antimalarial Drug Discovery In Vivo Efficacy

High-Value Application Scenarios for 2,4-Diamino-6-methyl-5-nitropyrimidine Based on Verified Differential Evidence


Optimized Large-Scale Synthesis of the 2,4-Diamino-6-methyl-5-nitropyrimidine Scaffold

Procurement for process chemistry groups aiming to scale up the production of this specific building block. The 93.5% yield achieved using a DMF additive [6] offers a direct, quantifiable advantage over the lower-yielding literature method, making this route economically favorable for generating multi-gram to kilogram quantities of the compound.

Screening for Selective nNOS Inhibitors with Defined Isoform Selectivity

Procurement for neuroscience-focused screening campaigns. The compound's EC50 of 6 µM against human nNOS [6], and its 20-fold lower potency against iNOS [5], provides a starting point for medicinal chemistry optimization to improve potency and selectivity towards the nNOS isoform, a target implicated in neurodegenerative diseases.

Lead Discovery for Antifolate Antibacterial and Antiparasitic Agents

Procurement for antibacterial and antiparasitic drug discovery programs. The sub-nanomolar Ki values (<1 nM) for DHFR inhibition reported for this chemical class [6] justify its use as a core scaffold for developing novel DHFR inhibitors. The 6-methyl group is known to enhance binding through hydrophobic interactions [5], making this specific analog a preferred starting point over simpler 2,4-diaminopyrimidines.

In Vivo Antimalarial Lead Development

Procurement for antimalarial research teams seeking to develop new causal prophylactic agents. The demonstrated in vivo efficacy of derivatives based on this scaffold in a Plasmodium yoelii mouse model at an oral dose of 10 mg/kg [6] validates the core structure for further optimization and study in lead development programs targeting malaria.

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